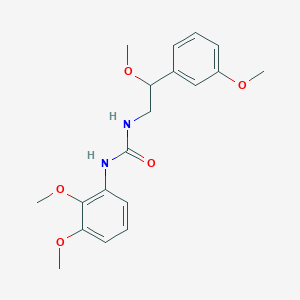

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c1-23-14-8-5-7-13(11-14)17(25-3)12-20-19(22)21-15-9-6-10-16(24-2)18(15)26-4/h5-11,17H,12H2,1-4H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEMFGPHMDUJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 3-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the isolation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy groups and urea moiety allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

The methoxy-rich structure of the target compound distinguishes it from other urea derivatives. For example:

*Calculated based on molecular formula.

- Methoxy vs. Halogen/Cyano Groups: Methoxy substituents (electron-donating) may improve solubility in polar solvents compared to electron-withdrawing groups (e.g., cyano or chloro), which are associated with higher lipophilicity and membrane permeability .

- Synthetic Yields : Methoxy-containing ureas (e.g., 6l in ) exhibit yields >80%, comparable to trifluoromethyl or chloro analogs (e.g., 6m: 82.8%), suggesting similar synthetic feasibility for the target compound .

Key Structural and Functional Distinctions

Solubility Profile : The target compound’s methoxy groups likely increase water solubility compared to dichlorophenyl or trifluoromethyl analogs (e.g., 6m, 6o) .

Biological Target Specificity : Unlike halogenated ureas (), the target compound’s lack of halogens may reduce off-target interactions with cytochrome P450 enzymes, a common issue in drug development .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, with CAS number 1797088-53-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O5, with a molecular weight of 360.4 g/mol. The structure features multiple methoxy groups that may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O5 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1797088-53-9 |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of methoxy-substituted phenyl ureas have been shown to possess varying degrees of antibacterial activity against common pathogens.

- Case Study : A related study reported that compounds with methoxy substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 3.9 to 18.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects compared to traditional antibiotics like chloramphenicol (MICs = 24.6–32.8 µg/mL) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation.

- Data Table : Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 |

| Compound B | HeLa (Cervical Cancer) | 15 |

| This compound | MCF-7 (Predicted) | TBD |

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory pathways are of significant interest. Methoxy-substituted phenyl ureas have been investigated for their ability to reduce inflammatory markers.

- Research Findings : In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential for anti-inflammatory applications .

The proposed mechanism of action for the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Interaction with Receptors : The methoxy groups may enhance binding affinity to specific cellular receptors involved in inflammation and cancer proliferation.

- Induction of Apoptosis : Evidence suggests that certain urea derivatives can trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.